![molecular formula C7H7ClN4S B11892435 6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 5417-80-1](/img/structure/B11892435.png)
6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring The presence of a chlorine atom at the 6th position and an ethylsulfanyl group at the 4th position further defines its chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with ethylthiol in the presence of a base, followed by cyclization with a suitable reagent to form the pyrazolopyrimidine core. The reaction conditions often include the use of solvents such as dimethylformamide or ethanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amino group before cyclization.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon or tin chloride in the presence of hydrochloric acid are effective.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyrazolopyrimidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-4-(methylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine
- 6-Bromo-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine
- 4-(Ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine
Uniqueness
6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to the specific combination of the chlorine atom and the ethylsulfanyl group, which imparts distinct chemical properties and biological activities. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
Propriétés
Numéro CAS |
5417-80-1 |
|---|---|
Formule moléculaire |
C7H7ClN4S |
Poids moléculaire |
214.68 g/mol |
Nom IUPAC |
6-chloro-4-ethylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN4S/c1-2-13-6-4-3-9-12-5(4)10-7(8)11-6/h3H,2H2,1H3,(H,9,10,11,12) |
Clé InChI |
DUMAOUPUPXQPQZ-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC(=NC2=C1C=NN2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



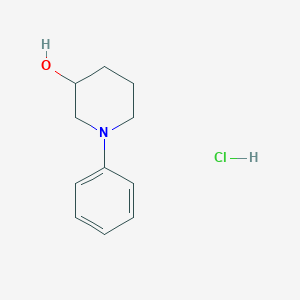

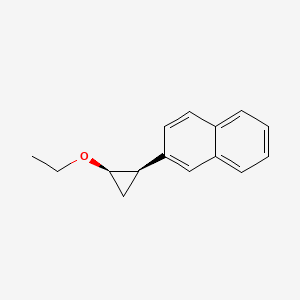
![8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11892386.png)
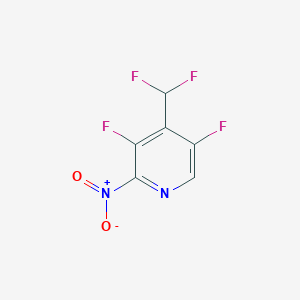
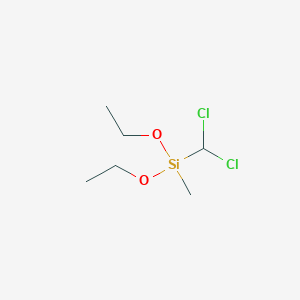
![6-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11892412.png)
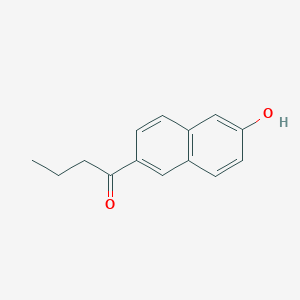
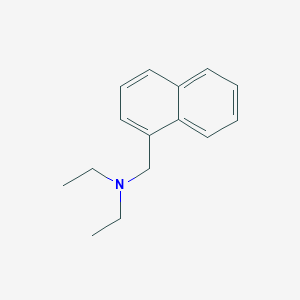
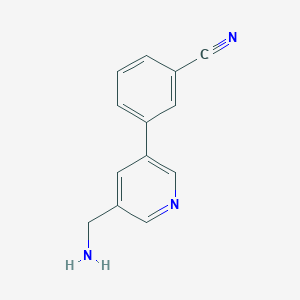
![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B11892445.png)
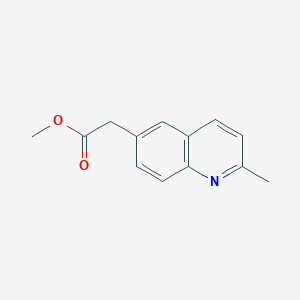
![8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B11892454.png)
